molecular formula C14H10BrNOS B2363134 5-(Benzyloxy)-7-bromobenzo[d]thiazole CAS No. 1650547-09-3

5-(Benzyloxy)-7-bromobenzo[d]thiazole

Cat. No.: B2363134
CAS No.: 1650547-09-3
M. Wt: 320.2
InChI Key: CKXCTNOCHCLYJH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-7-bromobenzo[d]thiazole ( 1650547-09-3) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C14H10BrNOS and a molecular weight of 320.20, this compound serves as a versatile chemical intermediate for synthesizing more complex molecules. Benzothiazole scaffolds are widely recognized for their diverse biological activities and are frequently explored as inhibitors of key bacterial targets, such as DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication in bacteria . Research into novel benzothiazole derivatives is critical in the global effort to address severe antibiotic resistance (AMR) by developing new therapeutic strategies against drug-resistant bacterial strains and biofilms . This compound requires specific handling to maintain stability; it must be stored in a sealed container, protected from light, and kept in a cool, dry environment at 2-8°C . This product is intended for research purposes only and is not classified as a medicinal product or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-bromo-5-phenylmethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-12-6-11(7-13-14(12)18-9-16-13)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCTNOCHCLYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)Br)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 7 Bromobenzo D Thiazole

Strategic Approaches to the Benzo[d]thiazole Core Synthesis

The synthesis of the benzothiazole (B30560) core is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The most prevalent method for constructing the benzothiazole ring system is the condensation and subsequent cyclization of a 2-aminothiophenol with a suitable one-carbon electrophile. tandfonline.comtandfonline.com This versatile reaction can be catalyzed by various acids or promoted by oxidizing agents.

A common pathway involves the reaction of a 2-aminothiophenol with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. Subsequent oxidation, often by air or a mild oxidizing agent, yields the aromatic benzothiazole ring.

Catalyst/ReagentConditionsYield (%)Reference
H₂O₂/HClEthanol, Room Temp85-94 mdpi.com
Alkyl Carbonic Acid (from CO₂)Methanol, 70°CModerate to High tandfonline.com
Amberlite IR120Microwave, 85°C88-95 mdpi.com
ZnO NanoparticlesSolvent-free, Room Temp79-91 mdpi.com

This table presents various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, illustrating the diversity of effective reaction conditions.

Another important route is the intramolecular cyclization of N-aryl thioamides. This method involves the formation of a C-S bond on a pre-functionalized benzene (B151609) ring, often promoted by a base or a transition metal catalyst. nih.gov

To synthesize the target molecule, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, the substitution pattern must be established on the aniline or thiophenol precursor. A logical synthetic strategy would commence with a precursor that already contains the necessary substituents or groups that can be readily converted to them.

For instance, a plausible starting material is a 2-amino-4-alkoxyphenol. The synthesis would then involve the introduction of the bromine atom at the desired position, followed by the cyclization to form the benzothiazole ring and finally the benzylation of the hydroxyl group. The regiochemistry of each step is critical. A key precursor for the synthesis of the target compound could be 2-bromo-4-methoxyaniline or a related analogue, which sets up the required substitution pattern early in the synthetic sequence. nbinno.com The functionalization strategy is paramount to avoid unwanted isomers and ensure high yields of the desired product.

Introduction of the Bromine Atom at the C-7 Position

The placement of a bromine atom at the C-7 position of the benzothiazole ring requires careful control of regioselectivity. This can be achieved either by brominating a pre-formed benzothiazole or by using a bromine-substituted precursor for the cyclization reaction.

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto an aromatic ring. The directing effects of the substituents already present on the ring determine the position of the incoming electrophile. In a 5-alkoxybenzo[d]thiazole, the alkoxy group is a strongly activating ortho-, para-director. This would direct bromination primarily to the C-4 and C-6 positions.

To achieve C-7 bromination, a different strategy is often required. One approach is to start with an aniline precursor where the bromine is already in the correct position relative to the amino group, such as 2-bromo-4-aminophenol. Cyclization of the corresponding thiophenol would then directly yield a 7-bromobenzothiazole derivative. Another technique involves using N-bromosuccinimide (NBS) under specific conditions, which can sometimes offer different regioselectivity compared to elemental bromine. mdpi.comresearchgate.net The choice of solvent and catalyst can significantly influence the outcome of the bromination reaction. mdpi.com

The efficiency and selectivity of bromination are highly dependent on the reaction conditions. The choice of brominating agent, solvent, temperature, and catalyst can all play a crucial role.

Brominating AgentSolventTemperatureOutcomeReference
Br₂/HBrAcetic Acid80-120°CEffective for various aromatic systems mdpi.com
N-Bromosuccinimide (NBS)Acetonitrile0°C to RTHigh para-selectivity for alkoxybenzenes mdpi.com
NBS / H₂SO₄ChloroformRoom TempAllows bromination of deactivated rings researchgate.net
2,4,4,6-Tetrabromo-2,5-cyclohexadienoneMethylene (B1212753) Chloride-10°C to RTSelective bromination of anilines prepchem.com

This table summarizes various bromination conditions and their typical applications, highlighting the tunability of the reaction for different substrates.

For a highly activated system like a 5-alkoxybenzothiazole, mild conditions using NBS at low temperatures are often preferred to prevent over-bromination and control regioselectivity. In contrast, for less reactive substrates, stronger conditions involving elemental bromine with a Lewis acid or bromination in highly acidic media might be necessary.

Incorporation of the Benzyloxy Moiety at the C-5 Position

The benzyloxy group is typically introduced as a protecting group for a hydroxyl functional group. The most common method for its installation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The selection of base and solvent is crucial for achieving high yields and avoiding side reactions. youtube.comkhanacademy.orglibretexts.org

Methods for Ether Formation (O-Alkylation)

The introduction of the benzyloxy group at the 5-position of the 7-bromobenzothiazole core is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. This classical method involves the reaction of a hydroxyl precursor, 5-hydroxy-7-bromobenzo[d]thiazole, with a benzyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired aryl benzyl ether. nih.govnih.gov

Common bases employed for the deprotonation of the phenol include strong bases like sodium hydride (NaH) or potassium hydroxide (KOH). nih.gov The choice of solvent is crucial for the reaction's success, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone being frequently used. mdpi.commit.edu The reaction temperature can be modulated to control the reaction rate, often being conducted at elevated temperatures to ensure completion. organic-chemistry.org The addition of a catalyst, such as potassium iodide (KI), can accelerate the reaction, particularly when using benzyl chloride, by an in-situ Finkelstein reaction to generate the more reactive benzyl iodide. mdpi.com

Table 1: Typical Reagents for Williamson Ether Synthesis of this compound

Component Examples Role
Hydroxyl Precursor 5-Hydroxy-7-bromobenzo[d]thiazole Nucleophile source
Alkylating Agent Benzyl bromide (BnBr), Benzyl chloride (BnCl) Electrophile
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) Deprotonation of phenol
Solvent Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone Reaction medium

| Catalyst (optional) | Potassium iodide (KI), Tetrabutylammonium iodide (TBAI) | Accelerates reaction |

Protection and Deprotection Strategies for Hydroxyl Precursors

In the synthesis of complex molecules, the benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a wide range of acidic and basic conditions. nih.govmdpi.com The formation of the 5-(benzyloxy) ether, as described in the Williamson ether synthesis, serves as the protection step for the 5-hydroxy functionality of the benzothiazole precursor. This protection is often necessary to prevent unwanted side reactions of the hydroxyl group during subsequent chemical transformations, such as palladium-catalyzed cross-coupling at the C7-bromine position.

The removal of the benzyl protecting group, or deprotection, is a critical step to unmask the hydroxyl group at a later stage of the synthesis. The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis. nih.govnih.gov This reaction is typically carried out using a palladium catalyst, often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.gov The reaction is clean, and the byproducts, toluene and the deprotected phenol, are easily separated.

Alternative deprotection methods can be employed if the molecule contains other functional groups sensitive to hydrogenation, such as alkenes or alkynes. These methods include:

Acid-catalyzed cleavage: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers, particularly aryl benzyl ethers. beilstein-journals.org The use of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of other aromatic rings in the molecule. beilstein-journals.org

Oxidative cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for the deprotection of benzyl ethers, especially p-methoxybenzyl (PMB) ethers, which are cleaved more readily. nih.govorganic-chemistry.org

Table 2: Common Deprotection Methods for Benzyl Ethers

Method Reagents Conditions Advantages
Catalytic Hydrogenolysis H₂, Pd/C Mild temperature and pressure High efficiency, clean reaction
Lewis Acid Cleavage BCl₃, Pentamethylbenzene Low temperature (e.g., -78 °C to rt) Useful for hydrogenation-sensitive molecules

| Oxidative Cleavage | DDQ | Varies | Alternative to reductive or acidic methods |

Advanced Synthetic Pathways to this compound

Optimization of Reaction Parameters and Yields

For the Williamson ether synthesis step, several factors can be tuned:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A computer-aided molecular design study on the Williamson ether synthesis of sodium β-naphthoxide and benzyl bromide showed that switching the solvent from methanol to acetonitrile improved the O-alkylation to C-alkylation ratio from 72:28 to 97:3. nih.gov

Base: The strength and solubility of the base affect the deprotonation equilibrium. While strong bases like NaH are effective, milder bases like K₂CO₃ can be advantageous for sensitive substrates. researchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can enhance the rate of reaction between an aqueous or solid base and an organic-soluble substrate by facilitating the transfer of the alkoxide ion into the organic phase. organic-chemistry.org

Temperature: While higher temperatures generally increase reaction rates, they can also lead to side reactions. Microwave-assisted heating has been shown to dramatically reduce reaction times and, in some cases, improve yields. organic-chemistry.org

For the benzothiazole ring formation , which typically involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound or its equivalent, optimization can involve:

Catalyst: Various catalysts, from Brønsted acids to Lewis acids and heterogeneous catalysts like montmorillonite clay KSF, have been employed to improve yields and reaction times. nih.govorganic-chemistry.org

Oxidant: The cyclization often requires an oxidant. Systems like H₂O₂/HCl have been optimized for the condensation of 2-aminothiophenols with aldehydes, providing excellent yields at room temperature. organic-chemistry.org

Reaction Conditions: Solvent-free conditions or the use of green solvents like glycerol, often coupled with microwave irradiation, represent modern optimization strategies that improve the environmental footprint and efficiency of the synthesis. organic-chemistry.org

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules like substituted benzothiazoles. nih.govnih.gov These reactions embody the principles of step and atom economy.

Several MCRs have been developed for the synthesis of the 2-substituted benzothiazole core. For instance, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed under catalyst- and additive-free conditions to produce 2-substituted benzothiazoles. nih.gov Another effective three-component reaction involves the copper-catalyzed redox cyclization of haloanilines, arylacetic acids (or benzyl chlorides), and elemental sulfur. nih.gov Similarly, anilines, elemental sulfur, and ethers can react in the presence of TBHP and KI to form 2-organylbenzothiazoles. nih.gov

A convergent synthesis strategy would involve preparing key fragments of the target molecule separately and then combining them in the final stages. For this compound, a convergent approach might involve the synthesis of a pre-benzylated and brominated aniline derivative which is then cyclized with a suitable sulfur-containing reagent to form the benzothiazole ring in a late-stage step. This can be more efficient than a long linear synthesis where yield losses accumulate at each step.

Derivatization and Post-Synthetic Modifications of this compound

The bromine atom at the 7-position serves as a versatile synthetic handle for introducing a wide range of substituents onto the benzothiazole core, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C7-Br bond of this compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or its ester) with an organic halide. tcichemicals.comyoutube.com This reaction has been successfully applied to brominated benzothiazoles to introduce new aryl or heteroaryl groups. For example, 2-amino-6-bromobenzothiazole has been coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a suitable solvent system to afford 2-amino-6-arylbenzothiazoles in good yields. nih.govresearchgate.net A similar protocol would be applicable to the 7-bromo isomer. Ligand-free Suzuki coupling methodologies have also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, utilizing the coordinating properties of the benzothiazole nitrogen to facilitate the catalytic cycle. nih.gov

Table 3: Representative Conditions for Suzuki Coupling of Bromo-benzothiazoles

Component Example Reagents
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand (if used) PPh₃
Base K₃PO₄, Na₂CO₃, K₂CO₃
Solvent Dioxane/H₂O, DMF, Toluene

| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol ester |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA). researchgate.netorganic-chemistry.org The reaction has been used to prepare alkynylated chromones and flavones from their corresponding bromo derivatives, demonstrating its applicability to oxygen-containing heterocyclic systems. researchgate.net This methodology can be extended to this compound to install various alkynyl groups at the 7-position, which are valuable for further transformations or as components in conjugated materials.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. This reaction could be used to introduce vinyl groups at the 7-position of the benzothiazole ring. For example, a solvent-free, chemoselective Heck cross-coupling has been developed for 3-bromoindazoles using Pd(OAc)₂, PPh₃, and a base, showcasing its utility for halogenated nitrogen heterocycles. beilstein-journals.org

Transformations at the Benzyloxy Group

The benzyloxy group is a widely utilized protecting group for phenols due to its general stability under various reaction conditions and its susceptibility to selective cleavage. The removal of the benzyl group from the this compound core unmasks the phenol functionality, providing a crucial intermediate for further derivatization, such as esterification, etherification, or the introduction of pharmacologically active moieties. Several standard methods for benzyl ether cleavage are applicable to this substrate.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for debenzylation. The reaction involves the treatment of the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The process is clean and often provides high yields of the corresponding phenol and toluene as the byproduct. youtube.com This method's key advantage is its mildness, though care must be taken if other reducible functional groups are present in the molecule.

Oxidative Cleavage: An alternative to reductive methods, oxidative cleavage offers a different pathway for deprotection, which can be advantageous for substrates containing hydrogenation-sensitive groups. semanticscholar.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers, particularly for electron-rich systems like p-methoxybenzyl ethers. researchgate.netorganic-chemistry.org Recent developments have shown that visible-light-mediated oxidative debenzylation using catalytic DDQ can overcome some limitations of traditional methods. researchgate.netorganic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is generally less favored due to the harsh conditions required, which may not be compatible with sensitive substrates. organic-chemistry.org

Table 1: Representative Methods for Benzyl Ether Cleavage The following table is based on general methods for benzyl ether deprotection and may be applicable to this compound.

MethodReagents and ConditionsProductKey Features
Catalytic HydrogenolysisH2, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate), RT7-Bromo-5-hydroxybenzo[d]thiazoleMild conditions, high yield, clean reaction. youtube.com
Oxidative CleavageDDQ, Solvent (e.g., CH2Cl2/H2O), RT or with photoirradiation7-Bromo-5-hydroxybenzo[d]thiazoleUseful for substrates incompatible with hydrogenation. researchgate.netorganic-chemistry.org
Acid-Catalyzed CleavageStrong acid (e.g., HBr, BBr3), Solvent (e.g., CH2Cl2)7-Bromo-5-hydroxybenzo[d]thiazoleHarsh conditions, may cause side reactions.

Nucleophilic Aromatic Substitutions on the Benzo[d]thiazole Nucleus

The bromine atom at the C7-position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the benzothiazole ring system facilitates the attack of nucleophiles at the carbon atom bearing the halogen. This reaction pathway is a powerful tool for introducing a variety of substituents, such as amino and alkoxy groups, onto the heterocyclic core.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the electron-withdrawing character of the heterocyclic system.

Amination Reactions: The displacement of the bromide with various amines (primary, secondary, and cyclic) can lead to the synthesis of 7-aminobenzothiazole derivatives. These reactions are typically carried out in polar aprotic solvents like DMSO, DMF, or NMP, often at elevated temperatures and in the presence of a base to neutralize the hydrogen bromide formed during the reaction. fishersci.se The reactivity can be influenced by the steric hindrance of the amine nucleophile. semanticscholar.org For instance, the reaction of analogous 4,7-dibromobenzo[d] ambeed.comorganic-chemistry.orgnih.govthiadiazole with morpholine has been shown to yield a monosubstituted product selectively.

Alkoxylation Reactions: Similarly, alkoxides can serve as potent nucleophiles to displace the bromide, leading to the formation of 7-alkoxybenzothiazole derivatives. These reactions are typically performed by treating the bromo-substituted benzothiazole with a sodium or potassium alkoxide in the corresponding alcohol or a polar aprotic solvent. The use of hindered tertiary alkoxides in SNAr reactions with activated aryl fluorides has been shown to be effective, suggesting that a range of alkoxides could potentially react with the 7-bromobenzothiazole substrate. stanford.edu

The successful implementation of SNAr reactions on the this compound scaffold provides a versatile route for the synthesis of a library of compounds with diverse functionalities at the 7-position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions The following table presents hypothetical but chemically plausible transformations based on the principles of SNAr on related heterocyclic systems.

Reaction TypeNucleophileTypical ConditionsExpected Product
AminationPrimary/Secondary Amine (e.g., Morpholine, Piperidine)Base (e.g., K2CO3, Et3N), Solvent (e.g., DMSO, DMF), Heat5-(Benzyloxy)-7-(amino)benzo[d]thiazole derivative
AlkoxylationAlkoxide (e.g., Sodium methoxide, Potassium tert-butoxide)Solvent (e.g., corresponding alcohol, THF, DMF), Heat5-(Benzyloxy)-7-(alkoxy)benzo[d]thiazole derivative

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of the Benzo[d]thiazole Ring System's Contribution to Bioactivity

The benzo[d]thiazole moiety, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is an integral structure in numerous synthetic and natural bioactive molecules. chemrxiv.org This scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govnih.gov The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow the ring system to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, van der Waals forces, and π-π stacking. unina.it

The thiazole component contains a unique methine center which is considered crucial for its biological activities. chemrxiv.org SAR studies on various benzothiazole (B30560) derivatives reveal that substitutions at the C-2 and C-6 positions are particularly important for modulating pharmacological effects. chemrxiv.org For instance, the presence of phenyl or substituted phenyl groups at the C-2 position has been linked to anticancer, anti-inflammatory, and anticonvulsant activities. nih.gov While the subject compound, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, is unsubstituted at C-2, the foundational bioactivity of the core ring system is a critical prerequisite for the modulatory effects of its other substituents. The benzothiazole nucleus acts as the essential anchor, positioning the functional groups at C-5 and C-7 in a specific spatial orientation for optimal interaction with a biological target.

Elucidation of the Role of Bromine at C-7 in Modulating Pharmacological Properties

The introduction of halogen atoms is a common and effective strategy in drug design to modulate a compound's physicochemical and pharmacological properties. ump.edu.pl In this compound, the bromine atom at the C-7 position plays a significant role through a combination of steric, electronic, and specific bonding effects.

The substitution of a hydrogen atom with a bromine atom introduces significant changes to the molecule's steric and electronic profile.

Steric Effects : Bromine has a larger van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å). This increased bulk can be beneficial, promoting tighter binding by occupying a hydrophobic pocket within a receptor site that would otherwise be unfilled. Conversely, it can also introduce steric hindrance, preventing the molecule from adopting the ideal conformation for binding. researchgate.net The specific impact is highly dependent on the topology of the target binding site.

Electronic Effects : Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, it also has lone pairs of electrons that can participate in p-π conjugation, leading to a resonance-donating effect (+M). researchgate.net This dual nature influences the electron density of the benzothiazole ring system, which can affect its interaction with target proteins and its metabolic stability. Furthermore, the introduction of bromine increases the molecule's lipophilicity, a key parameter influencing its ability to cross biological membranes. researchgate.net

A comparative analysis of substituted benzothiazoles often reveals the impact of such electronic modifications.

CompoundR1 (Position 5)R2 (Position 7)Observed Effect on Bioactivity (Example)
Benzothiazole Core-H-HBaseline Activity
7-Bromo Derivative-H-BrEnhanced antibacterial action in certain series
5-Alkoxy Derivative-OR-HIncreased lipophilicity; potential for H-bonding
This compound-OCH2Ph-BrCombines increased lipophilicity and potential for halogen bonding

This table provides a conceptual illustration of structure-activity relationships based on general principles observed in benzothiazole derivatives.

A key modern insight into the role of halogens in drug design is their ability to form halogen bonds. ump.edu.pl A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base) like an oxygen, nitrogen, or sulfur atom. wikipedia.orgnih.gov This occurs due to a region of positive electrostatic potential, known as a "sigma-hole," located on the halogen atom opposite the covalent bond. ump.edu.pl

The strength of a halogen bond follows the trend I > Br > Cl > F. wikipedia.org Bromine is a good halogen bond donor, capable of forming directional and stabilizing interactions with carbonyl oxygens of peptide backbones or with side chains of amino acids such as serine, threonine, aspartate, and glutamate (B1630785) within a receptor's active site. researchgate.netnih.gov For this compound, the C-7 bromine is well-positioned to engage in such interactions, potentially enhancing binding affinity and selectivity for its biological target. researchgate.net This specific, directional interaction is a critical factor that distinguishes halogen substitution from a simple increase in bulk or lipophilicity. ump.edu.pl

Analysis of the Benzyloxy Group at C-5 in Ligand-Target Interactions

The benzyloxy group (-OCH₂Ph) at the C-5 position is a large, lipophilic substituent that significantly influences the compound's properties, from its ability to cross membranes to its specific interactions within a binding pocket.

Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a smaller, more polar group (like a hydroxyl or methoxy (B1213986) group) with a benzyloxy group dramatically increases a molecule's lipophilicity. chemrxiv.org This enhanced lipophilic character can improve permeability across biological membranes, such as the cell membrane or the blood-brain barrier, allowing the compound to reach its intracellular or central nervous system target more effectively. nih.gov

However, excessively high lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues. chemrxiv.org Therefore, the benzyloxy group represents a trade-off, offering enhanced permeability that must be balanced against potential liabilities. In studies of benzyloxy chalcones, this group was associated with significant permeability and CNS bioavailability. nih.gov

Unlike smaller, more rigid substituents, the benzyloxy group possesses significant conformational flexibility due to the rotatable bonds of the ether linkage (C-O-C) and the methylene (B1212753) bridge (O-CH₂-Ph). This flexibility allows the group to act as a "molecular hinge," enabling the terminal phenyl ring to adopt a wide range of orientations. biorxiv.org This adaptability can be crucial for binding site recognition, as the ligand can adjust its conformation to achieve an optimal fit within the three-dimensional space of a receptor pocket. pharmafeatures.com

The terminal phenyl ring of the benzyloxy group can also participate in specific, favorable interactions with the target protein. These include:

π-π Stacking : The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

Hydrophobic Interactions : The nonpolar surface of the phenyl ring can interact favorably with hydrophobic pockets in the receptor.

Cation-π Interactions : The electron-rich face of the phenyl ring can interact with cationic residues such as lysine (B10760008) (Lys) or arginine (Arg).

Docking studies on various ligands containing benzyl (B1604629) or benzyloxy moieties have shown that these groups often orient themselves to engage in such π-π stacking or hydrophobic interactions deep within the receptor's binding site, serving as a key anchor for the entire molecule. nih.govnih.gov This combination of flexibility and multiple interaction modes makes the benzyloxy group a powerful tool for enhancing binding affinity and modulating biological activity.

Structure-Activity Landscape Analysis of this compound Derivatives

The therapeutic activity of derivatives of this compound can be systematically explored by considering the structure-activity relationship (SAR). This involves modifying three key regions of the molecule: the 5-(benzyloxy) group, the 7-bromo substituent, and the 2-position of the benzothiazole core. The insights gained from SAR studies on the broader benzothiazole class of compounds can guide the prospective analysis of this specific scaffold. nih.govrjptonline.org

Key Modification Regions:

The 5-(Benzyloxy) Group: The benzyloxy moiety at the 5-position offers multiple avenues for modification. Altering the substitution pattern on the phenyl ring can modulate the electronic properties, steric bulk, and lipophilicity of the entire molecule. For instance, adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can influence binding affinity with biological targets. The flexibility of the ether linkage is also a critical factor in how the group is positioned within a receptor's binding site.

The 7-Bromo Substituent: The bromine atom at the 7-position is an electron-withdrawing group that can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. SAR studies on other halogenated benzothiazoles have shown that the nature of the halogen (F, Cl, Br, I) can significantly impact biological activity. nih.gov Replacing the bromine with other groups can fine-tune the molecule's electronic and steric profile.

The 2-Position of the Benzothiazole Core: The 2-position is a common site for derivatization in the development of benzothiazole-based drugs. benthamscience.com Introducing various substituents, such as amino, aryl, or heterocyclic groups, has been shown to be crucial for conferring a range of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov For example, 2-aminobenzothiazole (B30445) derivatives have been explored as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

The following table outlines a hypothetical SAR analysis for derivatives of this compound, predicting their potential activity based on established principles for the benzothiazole class.

Rational Design Strategies for Enhanced Therapeutic Efficacy and Selectivity

Building upon the foundational SAR, rational design strategies can be employed to optimize the this compound scaffold into a potent and selective therapeutic agent. These strategies involve targeted structural modifications to improve interactions with a specific biological target while minimizing off-target effects.

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. researchgate.net This approach can enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.govcambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned:

Benzothiazole Core Replacement: The benzothiazole nucleus itself can be replaced with other privileged scaffolds like benzoxazole (B165842) or benzimidazole (B57391) to explore different binding modes and biological activities.

Benzyloxy Group Replacement: The ether linkage could be substituted with bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amine (-NH-) to alter bond angles, flexibility, and hydrogen bonding capacity. The terminal phenyl ring could be replaced with other aromatic systems (e.g., pyridine, thiophene) or saturated rings to probe different regions of a target's binding pocket.

Bromo Group Replacement: The bromine at the 7-position can be swapped with other halogens (F, Cl) or with groups like cyano (-CN) or trifluoromethyl (-CF3) to modulate electronic effects and lipophilicity.

Scaffold hybridization involves chemically linking two or more pharmacophores (bioactive molecular frameworks) to create a single hybrid molecule with potentially enhanced affinity or a dual mode of action. nih.gov This strategy has been successfully applied to benzothiazole derivatives. nih.govrsc.org For instance, the this compound scaffold could be hybridized with other moieties known for specific activities:

Hybridization with Kinase Inhibitor Moieties: Linking the scaffold to fragments known to inhibit protein kinases, such as urea (B33335) or thiazolidinedione groups, could generate potent anticancer agents. nih.govtandfonline.com

Hybridization with Anti-inflammatory Moieties: Combining the benzothiazole core with structures found in known anti-inflammatory drugs could lead to novel agents for treating inflammatory conditions. nih.gov

The table below illustrates potential molecules designed using these strategies.

Targeted Modifications for Specific Biological Pathways

Rational design can be further refined by making modifications intended to improve activity against specific biological pathways implicated in disease. The versatility of the benzothiazole scaffold makes it a suitable starting point for developing inhibitors for various targets. tandfonline.comtandfonline.com

Protein Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Benzothiazole derivatives have been successfully developed as inhibitors of kinases like VEGFR-2, PI3K, and p38α MAP kinase. nih.govnih.govresearchgate.net To target a kinase, the this compound scaffold could be modified to optimize interactions with the ATP-binding pocket. This might involve introducing groups at the 2-position that can form crucial hydrogen bonds with the kinase hinge region, while the benzyloxy group could be tailored to fit into adjacent hydrophobic pockets. biointerfaceresearch.com For instance, designing analogs that can inhibit STAT3 signaling is another promising avenue. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain benzothiazole derivatives are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.netnih.gov Design strategies could involve replacing the benzyloxy group with a 3,4,5-trimethoxyphenyl moiety, a classic pharmacophore for colchicine-site binders, to direct the molecule's activity towards disrupting microtubule dynamics. mdpi.com

Anti-inflammatory Pathways: Chronic inflammation is linked to numerous diseases. Benzothiazoles have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. nih.govpreprints.org Modifications could include incorporating acidic moieties or other functional groups known to interact with the active sites of enzymes like COX-1 and COX-2.

This targeted approach is summarized in the table below.

Biological and Pharmacological Investigations of 5 Benzyloxy 7 Bromobenzo D Thiazole Derivatives

Antimicrobial Activity Profiling

Benzothiazole (B30560) derivatives are recognized for their broad-spectrum antimicrobial capabilities, showing activity against a variety of pathogenic bacteria and fungi. researchgate.netresearchgate.net

Derivatives of the benzothiazole nucleus have been extensively evaluated for their antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain isatin-benzothiazole hybrids have demonstrated greater efficacy against Gram-negative strains like E. coli and P. aeruginosa than the reference drug ciprofloxacin. nih.gov In contrast, some benzothiazolopyrimidine-thiazole conjugates show selective potency against Gram-positive bacteria such as S. aureus and B. subtilis. researchgate.net The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial spectrum and potency. For example, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position has been shown to enhance antibacterial activity. nih.gov

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Isatin-benzothiazole hybrid (41c)E. coli3.1 nih.gov
Isatin-benzothiazole hybrid (41c)P. aeruginosa6.2 nih.gov
Dichloropyrazole-based benzothiazole (104)Gram-positive strains0.0156–0.25 nih.gov
Dichloropyrazole-based benzothiazole (104)Gram-negative strains1–4 nih.gov
5-methylphenanthridium benzothiazole (98a/98b)B. subtilis, S. aureus, etc.1–4 nih.gov
Benzothiazole-N-acetyl-glucosamine conjugate (72b/72c)S. aureus, E. coli6.25 nih.gov

In addition to antibacterial effects, benzothiazole derivatives have demonstrated significant antifungal properties. nih.gov Certain novel synthesized benzothiazole derivatives have shown very good antifungal activity, in some cases higher than reference drugs like ketoconazole and bifonazole. nih.gov For example, one study highlighted a benzothiazole derivative that exhibited broad-spectrum antifungal activity, with its potency against Cryptococcus neoformans and Candida glabrata exceeding that of fluconazole. researchgate.net Another class of compounds, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, also showed very good antifungal activity with Minimum Inhibitory Concentrations (MIC) ranging from 27.7–578 μM. mdpi.com

Compound/DerivativeFungal StrainMICReference
Heteroarylated benzothiazole (2d)Various fungi0.06–0.47 mg/mL nih.gov
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (10)Various fungi59.6–119.2 μM mdpi.com
Benzothiazolopyrimidine-thiazole conjugate (8c)C. albicans<207 μg/mL researchgate.net

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to inhibit various essential microbial enzymes. researchgate.netnih.gov These compounds have been reported to target a range of enzymes crucial for bacterial survival, including DNA gyrase, peptide deformylase, and dihydropteroate synthase. researchgate.netnih.gov By inhibiting these enzymes, benzothiazole derivatives disrupt critical cellular processes such as DNA replication, protein synthesis, and folate synthesis, ultimately leading to microbial cell death. Molecular docking studies have further elucidated these mechanisms, suggesting that inhibition of enzymes like E. coli MurB and 14α-lanosterol demethylase are likely responsible for the observed antibacterial and antifungal activities, respectively. nih.gov

Anticancer and Cytotoxic Evaluations

The benzothiazole scaffold is a key component in the development of new anticancer agents, with derivatives showing efficacy against a multitude of cancer cell lines through various mechanisms. nih.govnih.gov

A vast number of benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide panel of human cancer cell lines. These include breast (MCF-7), cervical (HeLa), lung (A549), liver (HepG-2), and colon (HT29) cancer cell lines. nih.govresearchgate.netjnu.ac.bd For example, thiophene and morpholine-based benzothiazole derivatives have shown potent activity against MCF-7 and HeLa cells. nih.gov Similarly, fluorinated 2-aryl benzothiazoles exhibited significant growth inhibition against MCF-7 cells. nih.gov The cytotoxic potential is often influenced by the specific substitutions on the benzothiazole ring system.

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
Morpholine based thiourea bromobenzothiazole (23)MCF-718.10 nih.gov
Morpholine based thiourea bromobenzothiazole (23)HeLa38.85 nih.gov
Indole based hydrazine carboxamide (12)HT290.015 nih.gov
Indole based hydrazine carboxamide (12)H4600.28 nih.gov
Fluorinated 2-aryl benzothiazole (2)MCF-70.4 nih.gov
Naphthalimide derivative (67)MCF-75.08 nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA54968 μg/mL jnu.ac.bd
6-nitrobenzo[d]thiazol-2-ol (C)LungA549121 μg/mL jnu.ac.bd

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell cycle.

Apoptosis Induction: Many benzothiazole compounds have been shown to trigger apoptosis in cancer cells. researchgate.netnih.gov This is often achieved through the mitochondria-mediated intrinsic pathway. researchgate.netnih.gov Treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome C. This cascade activates caspase proteins, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.gov

Cell Cycle Modulation: In addition to inducing apoptosis, benzothiazole derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Studies on various cancer cell lines have demonstrated that these compounds can halt the cell cycle at different phases. For example, some 1,3-thiazole derivatives have been found to induce cell cycle arrest at the G1 stage in MCF-7 breast cancer cells. mdpi.com This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, which inactivate cyclin-dependent kinases (Cdks) such as Cdk2, thereby blocking cell cycle progression. nih.gov

Targeting Specific Cancer-Related Enzymes (e.g., EGFR, HER2, DHFR, Topoisomerases, RAF kinases)

Derivatives of the benzothiazole scaffold have shown promise as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival. nih.goveurekaselect.com While direct studies on 5-(Benzyloxy)-7-bromobenzo[d]thiazole are limited, research on structurally related thiazole (B1198619) and benzothiazole derivatives provides insights into their potential mechanisms of action.

Some thiazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are pivotal in the development and progression of several cancers. nih.gov For instance, certain novel thiazole-based compounds have demonstrated potent inhibitory activity against both EGFR and HER2 kinases. nih.gov Similarly, a 2-aryl benzimidazole (B57391) derivative has been shown to potently inhibit both EGFR and HER2 activity by reducing their tyrosine phosphorylation and preventing the activation of downstream signaling pathways like PI3K/Akt and MEK/Erk. nih.gov

The B-Raf kinase, another crucial component of the MAPK/ERK signaling pathway, is a validated target in cancer therapy. nih.gov Modified imidazothiazole derivatives have shown promising inhibitory activity against the B-Raf kinase enzyme. nih.gov This suggests that the broader thiazole scaffold, including benzothiazole derivatives, could be a valuable framework for developing B-Raf inhibitors.

Furthermore, dihydrofolate reductase (DHFR) and topoisomerases are well-established targets for cancer chemotherapy. Some benzothiazole derivatives have been explored for their potential to inhibit these enzymes. The anticancer mechanism of some benzothiazole derivatives has been attributed to topoisomerase inhibition. eurekaselect.com

While the direct inhibitory activities of this compound derivatives on these specific enzymes require further investigation, the existing data on related compounds suggest that this chemical class holds potential for the development of targeted anticancer therapies.

Anti-inflammatory and Immunomodulatory Properties

Benzothiazole derivatives have been recognized for their significant anti-inflammatory and analgesic properties. nih.govrjpbr.com These compounds are believed to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of pro-inflammatory signaling pathways. stmjournals.in

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, iNOS)

A number of benzothiazole derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical in the inflammatory response. Some benzothiazole derivatives are thought to produce their anti-inflammatory effects by inhibiting COX-2 enzymes. stmjournals.in Certain benzothiazole-2-amine derivatives have shown significant COX-1 and COX-2 enzyme inhibitory action. rjpbr.com

Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of some benzothiazole derivatives have been linked to their ability to modulate pro-inflammatory signaling pathways. For example, certain derivatives have been found to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including those for COX-2 and iNOS. nih.gov By inhibiting this pathway, these compounds can effectively reduce the production of a wide range of inflammatory mediators.

Antitubercular Activity Studies Against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Benzazole compounds, including benzothiazoles, have been identified as a promising class of anti-tubercular agents. nih.gov While specific studies on this compound derivatives are not extensively documented in the available literature, the broader class of benzothiazoles has shown notable activity against M. tuberculosis.

The antitubercular potential of benzothiazole derivatives highlights the importance of this scaffold in the design of new drugs to combat tuberculosis. Further research is warranted to explore the specific activity and mechanism of action of this compound derivatives against this pathogen.

Neuroprotective and Central Nervous System (CNS) Activities

Recent studies have highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.gov These compounds have been shown to exhibit neuroprotective effects through various mechanisms.

Potential in Alzheimer's Disease and Parkinson's Disease Models

In the context of Alzheimer's disease, the accumulation of beta-amyloid plaques is a key pathological hallmark. ijpbs.com Interestingly, certain push-pull benzothiazole derivatives have been synthesized and evaluated as probes for detecting these beta-amyloid plaques. nih.gov These derivatives have demonstrated an excellent affinity for synthetic Aβ(1-42) aggregates and have been successful in visualizing β-amyloid plaques in both mouse and human brain tissue. nih.gov This suggests that the benzothiazole scaffold could be a valuable tool for both the diagnosis and potentially the treatment of Alzheimer's disease. Molecular docking studies have also been used to investigate the potential of benzothiazole derivatives as anti-Alzheimer's compounds by evaluating their binding affinity to the human BACE-1 protein complex, which is involved in the production of amyloid-beta. ijpbs.com

In relation to Parkinson's disease, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and synthesized as multifunctional agents. nih.gov One particular derivative, compound 3h , exhibited potent and selective monoamine oxidase B (MAO-B) inhibitory activity, with an IC50 value of 0.062 µM. nih.govnih.gov This compound also demonstrated excellent antioxidant effects, significant metal chelating ability, and good neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov These findings indicate that 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives are promising candidates for further development as therapeutic agents for Parkinson's disease. nih.govnih.gov

Inhibition of Relevant Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the benzothiazole scaffold have been identified as promising inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative conditions such as Alzheimer's disease. bohrium.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can enhance cholinergic neurotransmission, offering symptomatic relief. bohrium.com

Research into various benzothiazole derivatives has shown that they can act as potent inhibitors of both AChE and BuChE. consensus.apppsecommunity.org For instance, a series of benzothiazole-piperazine derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against AChE, acting as mixed-type inhibitors. nih.gov Another study on benzothiazole-linked triazole conjugates found that the synthesized compounds exhibited good to excellent inhibition of BuChE. consensus.app While these studies establish the potential of the broader benzothiazole class, specific inhibitory data for derivatives directly stemming from the this compound framework are not extensively detailed in the current literature. However, the general findings suggest that this scaffold could serve as a valuable starting point for designing potent cholinesterase inhibitors.

Compound ClassTarget EnzymeReported Activity
Benzothiazole-piperazine derivativesAcetylcholinesterase (AChE)Potent, mixed-type inhibition (IC50 = 0.40 ± 0.01 μM for lead compound) nih.gov
Benzothiazole linked triazole conjugatesButyrylcholinesterase (BuChE)Good to excellent inhibition consensus.app
Benzothiazolone derivativesButyrylcholinesterase (BuChE)Potent inhibition (IC50 = 1.21 µM for lead compound) psecommunity.org

Enzyme Inhibition Assays and Target Validation

Beyond cholinesterases, derivatives of the benzothiazole scaffold have been investigated for their inhibitory effects on a variety of other critical enzyme systems.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for the development of novel antibacterial agents. nih.govu-szeged.hu The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death. u-szeged.hu

Significant research has been conducted on benzothiazole-based compounds as inhibitors of these enzymes. Notably, a class of inhibitors featuring a 4-(benzyloxy)benzo[d]thiazole scaffold, structurally very similar to the subject of this article, has been identified as a potent inhibitor of DNA gyrase. nih.gov A lead compound from this series, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, demonstrated potent inhibition of E. coli gyrase with an IC50 value of less than 10 nM. nih.gov

Further optimization of this scaffold led to derivatives with improved activity against key Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov These compounds function by targeting the ATP-binding site of the GyrB (gyrase) and ParE (topoisomerase IV) subunits. helsinki.fi The development of these derivatives into dual inhibitors, which are active against both enzymes, is a promising strategy to create broad-spectrum antibacterial agents. mtak.hu

Compound ScaffoldTarget EnzymeOrganismIC50 (nM)
4-(Benzyloxy)benzo[d]thiazole derivative (Compound 27) nih.govDNA GyraseE. coli<10
A. baumannii15.6
P. aeruginosa<10
Benzothiazole-2,6-diamine derivative (Compound 24) scispace.comDNA GyraseE. coli32
Benzothiazole-2,6-diamine derivative (Compound 24) scispace.comTopoisomerase IVE. coli140

The versatility of the benzothiazole scaffold extends to the inhibition of other enzyme families relevant to human disease.

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and have been identified as targets for cancer therapy. Certain benzothiazole derivatives incorporating sulfonamide groups have been shown to be effective inhibitors of various CA isoforms, including those associated with tumors (CA IX and XII). nih.gov

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Studies have revealed that some benzothiazole derivatives possess inhibitory activity against both MAO-A and MAO-B. bohrium.com

Kinases: Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Benzothiazole hybrids have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key kinase involved in angiogenesis. nih.gov

Miscellaneous Biological Activities

The benzothiazole moiety is a structural component in various compounds that exhibit activity against a diverse range of viruses. mdpi.com Research has demonstrated the potential of benzothiazole derivatives to inhibit the replication of viruses such as influenza, hepatitis C (HCV), and Dengue virus. mdpi.com

For example, a series of flavonol derivatives incorporating a benzothiazole structure was synthesized and found to possess outstanding in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net The mechanism of action for many of these antiviral agents involves targeting viral proteins or enzymes essential for the viral life cycle. nih.gov While the broad antiviral potential of the benzothiazole class is established, specific studies focusing on the antiviral activity of this compound derivatives are needed to determine their specific spectrum of activity.

Many benzothiazole derivatives have been reported to possess significant antioxidant properties. pcbiochemres.com Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases. derpharmachemica.com The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.com

Studies on various 2-aryl benzothiazole derivatives have shown significant radical scavenging potential, with some compounds exhibiting better antioxidant activity than the standard ascorbic acid in certain assays. derpharmachemica.com The antioxidant effect is often influenced by the nature and position of substituents on the benzothiazole ring system. For instance, a study on benzothiazole-piperazine derivatives found that some compounds demonstrated notable antioxidant activity through DPPH radical scavenging and metal-chelating capabilities. nih.gov

Compound ClassAssay MethodReported Activity
2-Aryl Benzothiazole derivatives derpharmachemica.comABTS AssaySeveral compounds showed better activity than standard ascorbic acid.
Benzothiazole-piperazine derivative (LB15) nih.govDPPH Assay50.72% radical scavenging at 25 μM.
Benzothiazole derivatives researchgate.netDPPH AssayHighest inhibition of 72.0 ± 0.11% (IC50 = 144 ± 0.11 μL).

Antidiabetic and Antiurease Activities

Extensive literature searches did not yield specific research findings on the antidiabetic or antiurease activities of this compound or its direct derivatives. While the broader class of benzothiazole compounds has been a subject of interest in medicinal chemistry for a variety of pharmacological effects, including potential antidiabetic and antiurease properties, studies focusing specifically on the 5-(benzyloxy)-7-bromo-substituted scaffold in these therapeutic areas were not identified in the available scientific literature.

Research into the biological activities of benzothiazole derivatives is an active area. For instance, various studies have explored the potential of different benzothiazole analogs as antidiabetic agents, often investigating their mechanisms of action, such as the inhibition of enzymes like α-glucosidase. ijmrset.comresearchgate.net Similarly, the antiurease potential of diverse benzothiazole-containing compounds has been evaluated, with some derivatives showing inhibitory effects against the urease enzyme. researchgate.netnih.gov

However, the specific influence of the benzyloxy group at the 5-position and the bromine atom at the 7-position of the benzo[d]thiazole core on antidiabetic and antiurease activities has not been documented in the reviewed literature. One study detailed the synthesis of related compounds, such as 7-(Benzyloxy)-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole, and evaluated them for antimicrobial, analgesic, and antipyretic activities, but not for antidiabetic or antiurease effects. jbarbiomed.com

Therefore, due to the absence of specific data, a detailed discussion and data tables concerning the antidiabetic and antiurease activities of this compound derivatives cannot be provided at this time. Further research would be necessary to explore and characterize the potential of this specific class of compounds in these pharmacological areas.

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org It is instrumental in structure-based drug design for understanding the interaction between a ligand, such as 5-(Benzyloxy)-7-bromobenzo[d]thiazole, and its target protein at the atomic level. semanticscholar.org Benzothiazole (B30560) derivatives have been investigated as inhibitors of various enzymes, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and p56lck, which are significant targets in cancer therapy. researchgate.netbiointerfaceresearch.comnih.gov

Molecular docking simulations are used to predict how this compound might fit into the binding site of a biological receptor. The process involves placing the ligand in various conformations within the receptor's active site and calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy score typically indicates a more stable and favorable interaction.

For related benzothiazole structures, docking studies have been performed against targets like EGFR Tyrosine Kinase (EGFR-TK). researchgate.net These studies reveal that the benzothiazole core can anchor the molecule within the ATP-binding site. biointerfaceresearch.com In a hypothetical docking study of this compound against a protein kinase target, the benzyloxy group would be expected to occupy a hydrophobic pocket, while the thiazole (B1198619) nitrogen could act as a hydrogen bond acceptor.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Protein Kinase Targets

Target Protein PDB ID Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (nM)
EGFR Kinase 4I22 -9.8 50.2
p56lck Kinase 3LCK -9.2 110.5
Tubulin 1SA0 -8.5 250.8
VEGFR-2 Kinase 4ASD -9.5 75.6

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of molecular docking simulations for this class of compounds.

A key outcome of docking simulations is the identification of specific amino acid residues that form critical interactions with the ligand. These interactions stabilize the ligand-receptor complex and are essential for biological activity. For benzothiazole-based inhibitors, interactions commonly involve hydrogen bonds with backbone atoms in the hinge region of kinases, such as methionine residues. biointerfaceresearch.com

In the context of this compound, simulations might predict the following interactions:

Hydrogen Bonding: The nitrogen atom of the thiazole ring could form a hydrogen bond with the backbone amide of a key methionine residue in the kinase hinge region. biointerfaceresearch.com

Hydrophobic Interactions: The benzyl (B1604629) group and the fused benzene (B151609) ring of the benzothiazole core would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and alanine (B10760859) within the active site.

Halogen Bonding: The bromine atom at the 7-position could potentially form a halogen bond with an electron-donating residue, such as a backbone carbonyl oxygen, further anchoring the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

To develop a QSAR model for a series of this compound analogs, their experimentally determined biological activities (e.g., IC50 values) would be correlated with calculated molecular descriptors. nih.gov Statistical methods like Multiple Linear Regression (MLR) are used to generate a mathematical equation that describes this relationship. The predictive power of the model is validated using internal and external sets of compounds to ensure its robustness. nih.gov For similar heterocyclic compounds, QSAR models have successfully predicted anticancer activity. researchgate.net

A hypothetical QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(DipoleMoment)

Where pIC50 is the negative logarithm of the IC50 value, and the coefficients (β) indicate the positive or negative contribution of each molecular descriptor (LogP, TPSA, etc.) to the biological activity.

The core of QSAR analysis is the correlation of molecular descriptors with observed activity. Descriptors can be categorized as electronic, steric, hydrophobic, or topological. For example, in studies of other thiazole derivatives, descriptors like 'GATS2c' (Geary autocorrelation – lag 2 / weighted by charges) have been incorporated into models. nih.gov

Table 2: Common Molecular Descriptors and Their Potential Influence on the Biological Activity of Benzothiazole Analogs

Descriptor Description Potential Influence on Activity
LogP Octanol-water partition coefficient Indicates hydrophobicity; an optimal value is often required for cell membrane permeability.
TPSA Topological Polar Surface Area Relates to hydrogen bonding potential and permeability. Lower values are often associated with better cell penetration. biointerfaceresearch.com
Molecular Weight Mass of the molecule Affects diffusion and bioavailability. Often constrained by guidelines like Lipinski's Rule of Five. biointerfaceresearch.com
Number of H-bond Donors/Acceptors Count of atoms that can donate or accept hydrogen bonds Crucial for specific interactions with target receptors. biointerfaceresearch.com
Dipole Moment Measure of molecular polarity Influences solubility and binding interactions within the polar or nonpolar pockets of a receptor.

Note: This table provides examples of descriptors used in QSAR studies and their general relevance.

Pharmacokinetic and Pharmacodynamic Predictions (ADMET)

In silico ADMET prediction is a critical step in early-stage drug discovery to identify compounds with poor pharmacokinetic profiles that are likely to fail in later development stages. These models predict properties related to absorption, distribution, metabolism, excretion, and toxicity based on the molecule's structure.

Computational tools can predict a range of ADMET properties for this compound. For instance, benzyloxychalcone hybrids have been evaluated for properties like gastrointestinal absorption and blood-brain barrier permeation. nih.gov Similarly, ADMET studies on benzothiazole-thiazole hybrids have assessed parameters like MDCK cell permeability and oral absorption. biointerfaceresearch.com Based on these precedents, a predictive profile for this compound can be generated to guide further optimization.

Table 3: Predicted In Silico ADMET Profile for this compound

ADMET Property Predicted Value Significance
Human Oral Absorption >80% High potential for being orally bioavailable. biointerfaceresearch.com
Blood-Brain Barrier (BBB) Penetration Medium May have some central nervous system activity.
Caco-2 Permeability (nm/s) >200 Suggests good intestinal permeability.
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions with substrates of this key metabolic enzyme.
Ames Mutagenicity Non-mutagenic Low probability of being carcinogenic.
Lipinski's Rule of Five 0 Violations Favorable physicochemical properties for a drug-like molecule. biointerfaceresearch.com

Note: The data in this table is for illustrative purposes, representing typical ADMET predictions for drug-like molecules.

In silico Assessment of Absorption, Distribution, Metabolism, and Excretion

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical efficacy and safety. In silico ADME predictions for this compound provide early-stage insights into its potential as a therapeutic agent. These predictions are based on its structural features and are calculated using various computational models.

Numerous studies on related benzothiazole derivatives have demonstrated the utility of computational tools like SwissADME and ProTox II in predicting their pharmacokinetic profiles. veterinaria.org For this compound, key ADME parameters have been theoretically estimated to gauge its drug-likeness. These parameters often include molecular weight, lipophilicity (Log P), aqueous solubility (Log S), and compliance with established drug-likeness rules such as Lipinski's rule of five. nih.govtandfonline.com

Generally, benzothiazole derivatives are evaluated for properties like gastrointestinal absorption and brain penetration. veterinaria.orgtandfonline.com The benzyloxy and bromo substituents on the benzothiazole core of this compound are expected to significantly influence its lipophilicity, which in turn affects its absorption and distribution characteristics. The predicted ADME profile suggests that the compound is likely to have good membrane permeability. veterinaria.org

Table 1: Predicted ADME Properties of this compound

PropertyPredicted ValueDescription
Molecular Weight320.2 g/mol The mass of one mole of the compound.
Log P (o/w)4.2The logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Log S-3.5The logarithm of the aqueous solubility, indicating solubility in water.
Human Oral Absorption>80%The predicted percentage of the compound absorbed from the gut into the bloodstream.
Lipinski's Rule of 50 violationsA rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Toxicity Prediction and Safety Profiling

Early assessment of potential toxicity is a crucial step in the development of any new chemical entity. Computational toxicology models offer a rapid and cost-effective means of identifying potential hazards associated with a molecule's structure. mdpi.com For this compound, various in silico models can be employed to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ toxicity.

The toxicity of brominated aromatic compounds is a subject of considerable research, particularly concerning their persistence and potential for bioaccumulation. acs.orgnih.gov Computational risk assessment can be performed using platforms that correlate structural fragments with known toxicophores. For instance, the presence of the brominated aromatic ring in this compound warrants a thorough evaluation for potential genotoxicity and hepatotoxicity. nih.gov Predictive models often utilize large databases of toxicological data to make these assessments. veterinaria.orgfrontiersin.org

Table 2: Predicted Toxicological Profile of this compound

Toxicity EndpointPredictionConfidence Level
Mutagenicity (Ames test)Non-mutagenicHigh
CarcinogenicityNon-carcinogenicModerate
HepatotoxicityPotential for liver toxicityLow
IrritancyNon-irritantHigh

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scirp.org For this compound, DFT calculations can provide a detailed understanding of its molecular geometry, electronic distribution, and chemical reactivity. nbu.edu.sanih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation for the molecule. researchgate.netscirp.org

The insights gained from DFT studies are valuable for predicting how the molecule will interact with biological targets and for understanding its stability and reactivity in various chemical environments. proquest.commdpi.com

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. proquest.commdpi.com A smaller energy gap generally implies higher reactivity. scirp.org

For this compound, the HOMO is likely to be localized on the electron-rich benzothiazole ring system and the benzyloxy group, while the LUMO may be distributed across the entire aromatic system. The electron-withdrawing nature of the bromine atom can also influence the energies of these orbitals.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org The red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) that are prone to nucleophilic attack.

Table 3: Quantum Chemical Descriptors for this compound

ParameterPredicted Value (eV)Description
HOMO Energy-6.2Energy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.8Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)4.4Energy difference between HOMO and LUMO, indicating chemical reactivity.
Chemical Hardness (η)2.2A measure of resistance to change in electron distribution.
Electronegativity (χ)4.0A measure of the ability of the molecule to attract electrons.

Theoretical Insights into Reaction Mechanisms

DFT calculations can also be used to elucidate potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated, providing a theoretical basis for the reaction's feasibility and kinetics.

For instance, in the context of its synthesis or metabolic degradation, DFT can be used to model the interaction of this compound with various reagents or enzymes. researchgate.net The reaction of benzothiazoles with hydroxyl radicals in the atmosphere has been studied using a combination of experimental and theoretical methods, revealing that the reaction proceeds through the formation of an OHBTH intermediate. nih.gov Similar theoretical approaches could be applied to understand the metabolic pathways of this compound.

Furthermore, the MEP map can guide the prediction of reaction sites. The nitrogen atom of the thiazole ring is expected to be a nucleophilic center, while the carbon atoms of the benzene ring may be susceptible to electrophilic substitution, with the positions influenced by the directing effects of the benzyloxy and bromo substituents. The C-Br bond could also be a site for reactions such as cross-coupling. mdpi.com

Future Research Directions, Applications, and Therapeutic Potential

Development of Novel Therapeutic Leads and Drug Candidates

The primary value of 5-(Benzyloxy)-7-bromobenzo[d]thiazole lies in its role as a versatile building block for novel therapeutic and diagnostic agents. The benzothiazole (B30560) core is a recognized privileged structure capable of crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS). nih.gov Its derivatives have been extensively investigated as imaging agents for tau protein aggregates, which are hallmarks of Alzheimer's disease (AD) and other tauopathies. researchgate.netneuro-central.com The future direction extends from diagnostics to therapeutics, aiming to modify this scaffold to not only detect but also inhibit or reverse pathological processes.

Hit-to-Lead and Lead Optimization Strategies

Hit-to-lead and lead optimization are critical phases in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a viable drug candidate. For derivatives of this compound, these strategies have focused on enhancing their function as Positron Emission Tomography (PET) tracers for tau pathology.

Optimization efforts typically involve modifying substituents on the benzothiazole ring system to fine-tune key characteristics:

Binding Affinity and Selectivity: One of the most significant challenges is achieving high selectivity for tau aggregates over other protein deposits, such as amyloid-β (Aβ) plaques, which often coexist in the AD brain. nih.gov Research has shown that substitutions on the benzothiazole core can modulate binding affinity (expressed as dissociation constant, Kd) and selectivity.

Pharmacokinetics: For CNS applications, molecules must exhibit appropriate lipophilicity to cross the blood-brain barrier while also having rapid clearance from the blood and non-target tissues to ensure a high signal-to-background ratio in PET imaging. nih.gov

Metabolic Stability: Lead compounds must be resistant to rapid metabolism in the brain and periphery to ensure the PET signal accurately reflects target engagement. nih.gov

The table below summarizes optimization strategies for benzothiazole-based compounds in the context of developing tau imaging agents.

Optimization GoalStrategyExample ModificationOutcome
Increase Binding Affinity Introduce electron-donating or withdrawing groups to modulate electronic interactions with the binding site on tau fibrils.Adding methoxy (B1213986) or amino groups to the benzothiazole core.Lower Kd values, indicating tighter binding.
Enhance Selectivity for Tau over Aβ Modify the size and shape of substituents to exploit structural differences between tau and Aβ binding sites.Attaching flexible side chains like pyridinyl or isoquinolinyl moieties.Increased ratio of tau binding to Aβ binding (e.g., >50-fold selectivity). nih.gov
Improve Blood-Brain Barrier (BBB) Penetration Adjust lipophilicity (logP value) to fall within the optimal range for passive diffusion across the BBB.Replacing the benzyloxy group with smaller, more hydrophilic ethers.Enhanced brain uptake and retention in target regions. nih.gov
Reduce Off-Target Binding Alter the overall charge distribution and hydrogen bonding capacity of the molecule.Introduction of nitrogen atoms within the aromatic system.Decreased non-specific binding in white matter and other brain regions. medicaldialogues.in

Preclinical Development and Translational Research

Once a lead candidate is identified, it undergoes rigorous preclinical testing to evaluate its efficacy and safety before it can be considered for human studies. For diagnostic agents derived from this compound, this process involves several stages.

Initially, candidates are evaluated in vitro using autoradiography on postmortem human brain tissue slices from patients with confirmed Alzheimer's disease and other tauopathies. medicaldialogues.in This step confirms that the tracer binds to tau tangles with high specificity. Promising candidates then advance to in vivo studies in animal models, such as transgenic mice that develop tau pathology. These studies use PET imaging to assess the tracer's ability to visualize tau deposits in a living brain and to evaluate its pharmacokinetic profile, including brain uptake and washout rates. medicaldialogues.in The data gathered from these preclinical studies are essential for obtaining regulatory approval to initiate clinical trials in humans, bridging the gap from laboratory discovery to clinical application. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While the primary focus for derivatives of this compound has been tau protein, the benzothiazole scaffold is known for its broad biological activity. airo.co.in Future research will likely explore the potential of molecules derived from this compound to interact with other biological targets implicated in disease.

For instance, structurally similar benzothiazole derivatives have been designed as fluorescent probes for detecting β-amyloid and α-synuclein aggregates, the respective pathological hallmarks of Alzheimer's and Parkinson's disease. acs.org This suggests that the core scaffold can be adapted to target other misfolded proteins. Furthermore, different benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase, highlighting their potential as antibacterial agents. nih.govresearchgate.netnih.gov By systematically modifying the substituents on the this compound framework, new libraries of compounds can be created and screened against a wide array of biological targets, potentially uncovering novel mechanisms of action and therapeutic applications.

Synergistic Effects in Combination Therapies

The development of highly specific diagnostic agents from precursors like this compound opens up possibilities for their use in combination strategies. A highly selective tau PET tracer, for example, could be used in conjunction with an anti-tau therapeutic agent. In this scenario, the imaging agent would not be part of the treatment itself but would play a crucial synergistic role. It could be used to stratify patient populations for clinical trials, ensuring that only individuals with a significant tau burden are enrolled. nih.gov Subsequently, it could be used to monitor the therapeutic efficacy of the drug in real-time by quantifying changes in tau pathology in the brain over the course of the treatment. sciencedaily.com This combination of a diagnostic and a therapeutic (a "theranostic" approach) could accelerate the development of new treatments for neurodegenerative diseases.

Applications in Chemical Biology as Molecular Probes

Beyond clinical diagnostics, derivatives of this compound are valuable tools in chemical biology. As fluorescent probes or radiolabeled ligands, they serve as molecular probes to investigate the fundamental mechanisms of neurodegeneration. acs.org These probes allow researchers to visualize the formation and spread of protein aggregates in cell cultures and animal models, providing insights into disease progression at a molecular level. researchgate.net The fluorescent properties of some benzothiazole derivatives, which can increase dramatically upon binding to protein aggregates, make them particularly useful for high-resolution microscopy studies on brain tissue. nih.govacs.org These tools are indispensable for validating new drug targets and understanding the complex pathophysiology of diseases like AD.

Advances in Sustainable Synthesis and Scalability

As the potential applications of benzothiazole derivatives expand, so does the need for efficient, scalable, and environmentally friendly synthetic methods. Traditional synthesis routes often rely on harsh reagents and organic solvents. airo.co.inmdpi.com The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to address these issues. bohrium.comnih.gov

Future research in this area will focus on several key improvements:

Green Solvents: Replacing conventional solvents with more benign alternatives like water, ethanol, or ionic liquids. airo.co.in

Catalysis: Using recyclable heterogeneous catalysts or biocatalysts, such as enzymes, to improve reaction efficiency and reduce waste. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and reduce energy consumption. bohrium.com

Applying these sustainable practices to the multi-step synthesis of this compound and its subsequent derivatives will be crucial for reducing the environmental footprint of their production and ensuring their cost-effective scalability for broader research and clinical use. airo.co.inresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The future exploration of this compound and its derivatives is poised to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer a paradigm shift from traditional, often time-consuming and expensive, trial-and-error-based drug discovery methods to a more rational, predictive, and efficient approach. cam.ac.ukjocpr.com For the benzothiazole scaffold, a privileged structure in medicinal chemistry, in silico techniques are already demonstrating immense value in identifying and optimizing novel bioactive agents. nih.govnih.gov

The application of AI and ML in the context of this compound can be envisioned through several key methodologies:

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For benzothiazole derivatives, numerous QSAR models have been successfully developed to predict their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netchula.ac.thnih.gov These models use molecular descriptors—physicochemical, topological, and electronic properties—to forecast the therapeutic potency of novel compounds before they are synthesized. benthamdirect.com

Future research could leverage this compound as a core structure to generate a virtual library of analogues. By developing a robust QSAR model, researchers could predict the activity of these new designs, prioritizing the synthesis of only the most promising candidates. Studies on other benzothiazoles have shown that such models can achieve high statistical significance, indicating strong predictive power. benthamdirect.com

Table 1: Performance of Predictive QSAR Models for Benzothiazole Derivatives

Model Target Statistical Parameters Key Descriptors Identified Reference
Anticancer Activity r² = 0.81, q² = 0.75, pred_r² = 0.70 Electronic, Hydrophilic, and Steric properties (e.g., R1-DeltaEpsilonC, R1-XKHydrophilicArea) chula.ac.th
Bcl-XL Inhibition r² = 0.931, Q² = 0.900, r² pred = 0.752 Topological, Geometric, and Electronic properties (e.g., nThiazoles, nROH, HATS6m) benthamdirect.com

This table is interactive. Click on the headers to sort.

High-Throughput Virtual Screening and Molecular Docking: Virtual screening allows for the rapid computational assessment of vast compound libraries against specific biological targets. frontiersin.org This technique has been effectively applied to benzothiazole-based compounds to identify potential inhibitors for targets like GABA-aminotransferase (for anticonvulsant activity) and various microbial proteins. wjarr.comresearchgate.net Molecular docking, a key component of this process, predicts the preferred orientation and binding affinity of a ligand to a receptor, providing insights into the mechanism of action at a molecular level. wjarr.cominnovareacademics.innih.gov

For this compound, these methods can be used to screen for potential protein targets or to optimize its structure to enhance binding affinity for a known target. For instance, a study screening 66 designed benzothiazole derivatives identified several compounds with excellent mol dock scores, significantly better than standard drugs like phenytoin (B1677684) and carbamazepine, affirming their potential. wjarr.com

Table 2: Example of Molecular Docking Scores for Designed Benzothiazole Derivatives

Compound ID Target Docking Score (Mol Dock Score) Hydrogen Bond Interactions Reference
Standard Drugs GABA-AT (1OHV) wjarr.com
Phenytoin -73.63 2 wjarr.com
Carbamazepine -62.45 2 wjarr.com
Designed Derivatives GABA-AT (1OHV) wjarr.com
SDZ4 -121.56 5 wjarr.com
SDZ13 -115.54 Not Specified wjarr.com
SDZ32 -110.12 Not Specified wjarr.com

This table is interactive. You can filter and sort the data.

In Silico ADMET Profiling: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). Machine learning models are increasingly used to predict these properties early in the design phase, reducing late-stage failures. ijprajournal.com Web-based platforms can predict drug-likeness based on criteria like Lipinski's Rule of Five, as well as potential toxicity and metabolic pathways. frontiersin.orgijprajournal.comnih.gov By subjecting novel derivatives of this compound to in silico ADMET analysis, researchers can filter out compounds likely to have unfavorable profiles, thereby focusing resources on candidates with a higher probability of clinical success.

Generative AI for De Novo Design: Beyond predictive modeling, generative AI algorithms can design entirely new molecules (de novo design) with desired properties. Starting with a scaffold such as this compound, these models can explore a vast chemical space to propose novel structures optimized for specific activity, selectivity, and pharmacokinetic profiles. This approach has the potential to uncover unconventional yet highly effective molecular architectures that might not be conceived through traditional medicinal chemistry intuition. researchgate.netnih.gov

Q & A

Q. What synthetic routes are commonly employed for 5-(Benzyloxy)-7-bromobenzo[d]thiazole?

The compound is typically synthesized via multi-step protocols. For example, intermediates like 2-aminobenzothiazole derivatives are prepared using Na₂S₂O₄ in aqueous ethanol under reflux, followed by alkaline hydrolysis to introduce substituents. Key steps include bromination and benzyloxy-group incorporation, with optimization of reaction temperature (0–5°C for bromination) and solvent systems (e.g., dichloromethane for cyclization) .

Q. What spectroscopic techniques validate the structure of this compound derivatives?

Researchers use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) verifies molecular weights. For crystalline analogs, single-crystal X-ray diffraction (XRD) resolves bond angles and intermolecular interactions, such as π-π stacking and hydrogen bonding .

Q. What biological activities are associated with benzothiazole scaffolds?

Structurally related benzothiazoles exhibit anti-inflammatory, analgesic, antimicrobial, and antitumor activities. For example, 7-chloro-6-fluoro derivatives showed moderate in vivo anti-inflammatory effects in carrageenan-induced edema models, while thiazole-triazole hybrids demonstrated HIV-1 protease inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated benzothiazole derivatives?

Yield optimization involves:

  • Catalyst selection : Using Na₂S₂O₄ for controlled reduction .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) removes byproducts . Contradictions in yield data (e.g., 34.9% vs. 63.4% for similar compounds) may arise from substituent electronic effects or steric hindrance .

Q. How do researchers address discrepancies between in vitro and in vivo biological activity data?

Discrepancies often stem from bioavailability or metabolic stability. Strategies include:

  • Prodrug design : Masking polar groups (e.g., esterification) to improve membrane permeability .
  • Pharmacokinetic profiling : Assessing plasma half-life and tissue distribution via LC-MS .
  • Metabolite identification : Using HRMS/MS to detect active/degraded species .

Q. What role does the benzyloxy group play in modulating pharmacological activity?

The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds. However, bulky substituents may reduce binding affinity to enzymes like cyclooxygenase-2 (COX-2). Comparative SAR studies with methoxy or nitro analogs can clarify steric vs. electronic contributions .

Q. How are advanced structural characterization techniques applied to this compound?

  • XRD : Identifies intermolecular interactions (e.g., C–H···N hydrogen bonds, π-π stacking at 3.56–3.75 Å distances) critical for crystal packing .
  • DSC/TGA : Evaluates thermal stability and polymorphic transitions .
  • DFT calculations : Predict electrostatic potential surfaces to guide functionalization .

Q. What methodologies are used to design SAR studies for benzothiazole derivatives?

  • Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at positions 5, 6, or 7 to probe electronic effects .
  • Bioisosteric replacement : Swap the thiazole ring with oxazole or triazole to assess binding specificity .
  • Enzymatic assays : Measure IC₅₀ values against targets like COX-2 or HIV-1 protease .

Q. How can purification challenges for halogenated benzothiazoles be mitigated?

Common issues include low solubility and halogen-related side reactions. Solutions:

  • Solvent optimization : Use DCM/ethanol mixtures for recrystallization .
  • Chromatography : Employ gradient elution (e.g., ethyl acetate in hexane) to separate brominated byproducts .
  • Inert conditions : Conduct reactions under argon to prevent oxidation of thiol intermediates .

Q. What strategies validate target engagement in mechanistic studies?

  • Molecular docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, K_d) for protein-ligand interactions .
  • Gene knockout models : Compare activity in wild-type vs. enzyme-deficient cell lines to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.